

# A Comparative Analysis of LP-003 and Other Therapeutics for Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Allergic asthma remains a significant global health challenge, characterized by airway inflammation, hyperresponsiveness, and remodeling, driven by a complex interplay of immune cells and mediators. While inhaled corticosteroids (ICS) remain the cornerstone of therapy, a substantial portion of patients with moderate-to-severe allergic asthma require additional biologic therapies to achieve adequate disease control. This guide provides a detailed comparison of LP-003, a novel investigational anti-IgE antibody, with established treatments for allergic asthma, supported by available experimental data.

#### **Overview of Therapeutic Agents**

This comparison focuses on LP-003 and key representatives of other major drug classes used in the management of allergic asthma:

- LP-003: A next-generation humanized monoclonal antibody targeting immunoglobulin E (IgE). It is currently in Phase II clinical trials for asthma.[1][2]
- Omalizumab: The first-in-class anti-IgE monoclonal antibody.[3][4]
- Mepolizumab and Benralizumab: Monoclonal antibodies targeting the interleukin-5 (IL-5) pathway, crucial for eosinophil function.[5][6][7]



- Dupilumab: A monoclonal antibody that blocks the signaling of both IL-4 and IL-13, key cytokines in type 2 inflammation.[8][9][10]
- Inhaled Corticosteroids (ICS): Broadly acting anti-inflammatory agents that are the standard of care for persistent asthma.[11][12][13]

#### **Mechanism of Action**

The therapeutic agents discussed employ distinct mechanisms to interrupt the inflammatory cascade in allergic asthma.

### **Anti-IgE Therapy: LP-003 and Omalizumab**

LP-003 and omalizumab function by neutralizing free IgE in the circulation.[14][15][16][17] This action prevents IgE from binding to its high-affinity receptor (FcɛRI) on mast cells and basophils.[3][4] Consequently, allergen-induced degranulation of these cells is inhibited, reducing the release of inflammatory mediators like histamine and leukotrienes.[14][18] LP-003 is reported to have a higher binding affinity for IgE and a longer half-life compared to omalizumab, potentially allowing for less frequent dosing.[19][20]





Click to download full resolution via product page

Figure 1. Mechanism of Action for Anti-IgE Therapies.

## Anti-Eosinophil Therapy: Mepolizumab and Benralizumab



Mepolizumab targets and neutralizes circulating IL-5, a key cytokine for the maturation, activation, and survival of eosinophils.[21] Benralizumab, on the other hand, binds to the IL-5 receptor alpha (IL-5Rα) on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.[5][22] Both approaches aim to reduce eosinophilic inflammation in the airways.



Click to download full resolution via product page

Figure 2. Mechanism of Action for Anti-Eosinophil Therapies.

## **Anti-IL-4/IL-13 Therapy: Dupilumab**

Dupilumab targets the IL-4 receptor alpha (IL-4Rα) subunit, which is a component of both the IL-4 and IL-13 receptor complexes.[10] By blocking this shared receptor, dupilumab simultaneously inhibits the signaling of both IL-4 and IL-13, two central cytokines that drive



multiple aspects of type 2 inflammation, including IgE production, eosinophil recruitment, and mucus hypersecretion.[9][10]

### **Inhaled Corticosteroids (ICS)**

ICS are broad-spectrum anti-inflammatory agents.[11] They act by binding to glucocorticoid receptors in the cytoplasm of airway cells. The activated receptor complex then translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, such as those encoding cytokines, chemokines, and adhesion molecules.[11][23]

## **Comparative Efficacy Data**

Direct head-to-head clinical trial data for LP-003 in allergic asthma is not yet available. However, data from its trials in other allergic conditions and comparisons of other biologics provide a basis for evaluation.

Table 1: Comparison of Efficacy in Allergic Conditions



| Treatment                        | Indication                                                                                                                                                       | Key Efficacy<br>Endpoints                                                                                                                                                   | Reference   |
|----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| LP-003                           | Allergic Rhinitis                                                                                                                                                | Significantly lower Total Nasal Symptom Score (TNSS) vs. placebo (3.31 vs. 4.06). 100mg LP-003 showed comparable efficacy to 300mg omalizumab.                              | [24][25]    |
| Chronic Spontaneous<br>Urticaria | Superior improvement in mean change of UAS7 from baseline at week 12 vs. omalizumab. Higher percentage of patients with UAS7=0 at weeks 4 and 12 vs. omalizumab. | [1][26]                                                                                                                                                                     |             |
| Omalizumab                       | Allergic Asthma                                                                                                                                                  | Reduces asthma exacerbations and the need for systemic corticosteroids.                                                                                                     | [4]         |
| Mepolizumab                      | Severe Eosinophilic<br>Asthma                                                                                                                                    | Significantly reduced annualized exacerbation rates and oral corticosteroid (OCS) requirements.  [6] Reductions in exacerbations observed irrespective of atopic status.[7] | [6][7]      |
| Benralizumab                     | Severe Eosinophilic<br>Asthma                                                                                                                                    | Reduced asthma exacerbations by up to 51% in patients with                                                                                                                  | [5][22][27] |



|           |                 | blood eosinophil<br>counts ≥300 cells/μL.                            |     |
|-----------|-----------------|----------------------------------------------------------------------|-----|
|           |                 | [5] Significant                                                      |     |
|           |                 | attenuation of blood,                                                |     |
|           |                 | bone marrow, and                                                     |     |
|           |                 | sputum eosinophilia.                                                 |     |
|           |                 | [22][27]                                                             |     |
|           |                 |                                                                      |     |
|           |                 | Reduced severe                                                       |     |
|           |                 | Reduced severe asthma exacerbation                                   |     |
|           |                 |                                                                      |     |
| Dupilumab | Allergic Asthma | asthma exacerbation                                                  | [9] |
| Dupilumab | Allergic Asthma | asthma exacerbation rates by 36.9%-45.5%                             | [9] |
| Dupilumab | Allergic Asthma | asthma exacerbation<br>rates by 36.9%-45.5%<br>vs. placebo. Improved | [9] |

Table 2: Effects on Key Biomarkers and Clinical Parameters



| Treatment    | Change in FEV1                                       | Reduction in Exacerbation Rate       | Effect on Sputum Eosinophils       |
|--------------|------------------------------------------------------|--------------------------------------|------------------------------------|
| LP-003       | Data not yet available for asthma                    | Data not yet available for asthma    | Data not yet available             |
| Omalizumab   | Modest improvements                                  | Significant reduction                | Variable effects                   |
| Mepolizumab  | Improvements in patients with eosinophilic phenotype | Significant reduction (approx. 50%)  | Significant reduction              |
| Benralizumab | Improvements in patients with eosinophilic phenotype | Significant reduction<br>(up to 51%) | Near-complete<br>depletion[22][27] |
| Dupilumab    | Significant<br>improvement (0.13-<br>0.16 L)[9]      | Significant reduction (37-46%)[9]    | Significant reduction              |
| ICS          | Significant<br>improvement                           | Significant reduction                | Significant reduction              |

## Experimental Protocols Assessment of Lung Function (FEV1)

Forced Expiratory Volume in 1 second (FEV1) is a standard measure of lung function in asthma clinical trials.





Click to download full resolution via product page

Figure 3. Experimental Workflow for FEV1 Measurement.

#### Methodology:

- Patient Selection: Patients with a diagnosis of allergic asthma, often with evidence of inadequate control on their current therapy, are recruited.[28] Inclusion criteria frequently specify a history of reversible airway obstruction.[28]
- Baseline Measurement: Before the first dose of the investigational drug or placebo, baseline FEV1 is measured using spirometry according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.



- Treatment Administration: Patients are randomized to receive the investigational drug or placebo at specified intervals (e.g., every 2, 4, or 8 weeks).[9][22]
- Follow-up Measurements: FEV1 is measured at predefined time points throughout the study (e.g., at weeks 2, 12, 24, and 52).[9][29]
- Data Analysis: The primary endpoint is often the change from baseline in FEV1 in the treatment group compared to the placebo group.[29]

#### **Sputum Eosinophil Count**

Induced sputum analysis is a non-invasive method to assess airway inflammation.

#### Methodology:

- Sputum Induction: Patients inhale nebulized hypertonic saline (e.g., 3-5%) to induce sputum production.
- Sputum Processing: The collected sputum is processed to separate cells from mucus. A total cell count is performed, and slides are prepared for differential cell counting.
- Cell Staining and Counting: Slides are stained (e.g., with Wright-Giemsa stain), and a
  differential cell count of at least 400 non-squamous cells is performed to determine the
  percentage of eosinophils.
- Data Analysis: The change in the percentage of sputum eosinophils from baseline is compared between the treatment and placebo groups.[30][31] A clinically significant reduction is often considered to be a key outcome for anti-inflammatory therapies.[31][32]

### Safety and Tolerability

- LP-003: In studies for allergic rhinitis and chronic spontaneous urticaria, LP-003 has shown a
  favorable safety profile, comparable to placebo.[1][24][33]
- Omalizumab: Generally well-tolerated, with a known risk of anaphylaxis, although rare.[14]
- Mepolizumab and Benralizumab: Common adverse events include headache, injection site reactions, and nasopharyngitis.[6] Benralizumab has a favorable safety profile with fewer



adverse events reported compared to placebo in some studies.[22][27]

- Dupilumab: Injection site reactions and conjunctivitis are among the more common adverse events.[8]
- ICS: Local side effects can include oral thrush and dysphonia. High doses may be associated with systemic side effects.[34]

#### Conclusion

LP-003 represents a promising next-generation anti-IgE therapy with the potential for improved efficacy and a more convenient dosing schedule compared to the first-generation agent, omalizumab.[2][17] Its mechanism of action directly targets the central driver of the allergic cascade, making it a relevant therapeutic strategy for allergic asthma.

While direct comparative data in asthma are pending, its performance in other IgE-mediated diseases suggests it could be a potent treatment option.[1][26] It will be crucial to evaluate its efficacy in reducing asthma exacerbations and improving lung function in the ongoing Phase II trials.

The choice of biologic therapy for severe allergic asthma is increasingly guided by patient phenotypes. Anti-IgE therapies like LP-003 are suitable for patients with elevated IgE levels. In contrast, anti-eosinophil therapies such as mepolizumab and benralizumab are indicated for patients with an eosinophilic phenotype.[5][7] Dupilumab, with its broader mechanism of inhibiting IL-4 and IL-13, is effective in patients with type 2 inflammation, which can include both allergic and eosinophilic features.[9][10]

Future research, including head-to-head trials, will be necessary to fully delineate the comparative effectiveness of LP-003 against other biologics in the management of allergic asthma. The development of LP-003 underscores the continued innovation in targeted therapies for complex respiratory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Breakthrough! Exciting interim Phase II Data of LP-003 in CSU released by Longbio at AAAAI 2025 - BioSpace [biospace.com]
- 2. Breakthrough! Exciting interim Phase II Data of LP-003 in CSU released by Longbio at AAAAI 2025 [prnewswire.com]
- 3. Omalizumab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Omalizumab? [synapse.patsnap.com]
- 5. mdlinx.com [mdlinx.com]
- 6. Long-term Efficacy and Safety of Mepolizumab in Patients With Severe Eosinophilic Asthma: A Multi-center, Open-label, Phase IIIb Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-World Effectiveness of Mepolizumab in Patients with Allergic and Non-Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. Dupilumab Efficacy in Patients with Uncontrolled, Moderate-to-Severe Allergic Asthma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dupilumab improves outcomes in allergic & nonallergic asthma [aaaai.org]
- 11. powertechjournal.com [powertechjournal.com]
- 12. Efficacy of inhaled corticosteroids in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhaled Corticosteroids StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medicadepot.com [medicadepot.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. LP-003 (Longbio Pharma) Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 17. Food Allergy: LongBio's LP-003 achieves its fourth IND approval [prnewswire.com]
- 18. drugs.com [drugs.com]
- 19. Longbio's LP-003 receives NMPA clearance to enter clinic for food allergy | BioWorld [bioworld.com]
- 20. Longbio Pharma Presents Promising LP-003 Drug Data at AAD 2024 [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]



- 22. publications.ersnet.org [publications.ersnet.org]
- 23. atsjournals.org [atsjournals.org]
- 24. firstwordpharma.com [firstwordpharma.com]
- 25. LP-003, a novel high-affinity anti-IgE antibody for inadequately controlled seasonal allergic rhinitis: A multicenter, randomized, double-blind, placebo-controlled phase 2 clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. trial.medpath.com [trial.medpath.com]
- 27. Benralizumab for allergic asthma: a randomised, double-blind, placebo-controlled trial -PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 30. publications.ersnet.org [publications.ersnet.org]
- 31. publications.ersnet.org [publications.ersnet.org]
- 32. Tailored interventions based on sputum eosinophils versus clinical symptoms for asthma in children and adults PMC [pmc.ncbi.nlm.nih.gov]
- 33. Longbio Pharma Presents LP-003 Phase II Results at AAAAI2024 [synapse.patsnap.com]
- 34. Asthma medications: Know your options Mayo Clinic [mayoclinic.org]
- To cite this document: BenchChem. [A Comparative Analysis of LP-003 and Other Therapeutics for Allergic Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244359#cs-003-versus-other-treatments-for-allergic-asthma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com